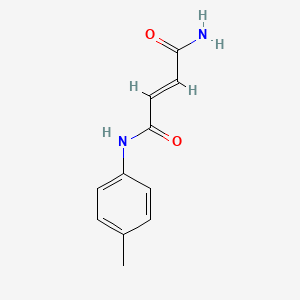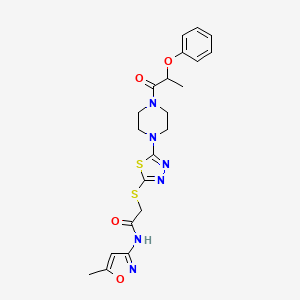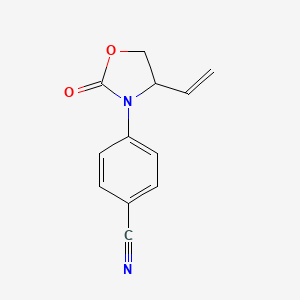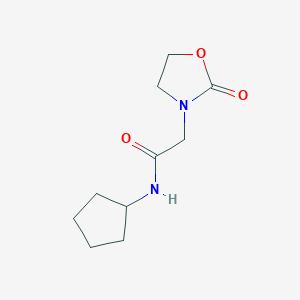
3-Methyl-4-(2-(naphthalen-2-yl)acetyl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Methyl-4-(2-(naphthalen-2-yl)acetyl)piperazin-2-one” is a chemical compound with the molecular formula C17H18N2O2 . It is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of piperazine derivatives, which “this compound” is a part of, has been a subject of research. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be found in databases like PubChem . It has a molecular weight of 282.343. More specific properties like melting point, boiling point, solubility, etc., are not available in the current search results.Applications De Recherche Scientifique
Luminescent Properties and Photo-induced Electron Transfer
Research has demonstrated the novel piperazine substituted naphthalimide compounds exhibit unique luminescent properties, with fluorescence quantum yields indicating potential applications as pH probes. The fluorescence of these compounds can be quenched by photo-induced electron transfer (PET) processes, suggesting their use in designing fluorescence-based sensors and probes for various applications (Gan et al., 2003).
Catalytic Synthesis Applications
A study explored the use of nano magnetite (Fe3O4) as a catalyst for the one-pot synthesis of naphthalene derivatives, highlighting an efficient and clean methodology under ultrasound irradiation. This approach underscores the compound's relevance in facilitating eco-friendly and efficient synthetic routes in organic chemistry (Mokhtary & Torabi, 2017).
Experimental and Theoretical Studies
Experimental synthesis and comprehensive structural analysis through spectroscopic methods, alongside theoretical studies using density functional theory (DFT), have provided insights into the compound's high antioxidant value, suggesting potential biological activity and therapeutic applications (Ulaş, 2020).
Antipsychotic Agents Research
Synthesis and structural activity relationship (SAR) studies of piperazin-1-yl-phenyl arylsulfonamides, including naphthalene derivatives, have shown high affinities for serotonin receptors, indicating potential applications as atypical antipsychotic agents. These findings open avenues for developing new treatments for psychiatric disorders (Park et al., 2010).
Crystal Structure Determination and Inhibitor Research
The crystal structure analysis of polysubstituted piperidones, including naphthalene derivatives, has provided critical insights into the compound's interactions and stability, with implications for designing novel inhibitors targeting specific biological pathways (V. & C., 2021).
Propriétés
IUPAC Name |
3-methyl-4-(2-naphthalen-2-ylacetyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-12-17(21)18-8-9-19(12)16(20)11-13-6-7-14-4-2-3-5-15(14)10-13/h2-7,10,12H,8-9,11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSBIGREWIJNRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCN1C(=O)CC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-(3-chlorophenyl)-1-methyl-3-(2-(piperidin-1-yl)ethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2924121.png)
![(Z)-methyl 2-(2-((4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2924123.png)

![N-{[3,5-dimethyl-4-(2,2,2-trifluoroethoxy)phenyl]methyl}-N-methylprop-2-enamide](/img/structure/B2924126.png)
![5-chloro-2-[(4-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2924127.png)
![2,4-Dichloro-6,6-dimethyl-5,7-dihydrocyclopenta[d]pyrimidine](/img/structure/B2924129.png)





![1-(3,4-Dimethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2924139.png)